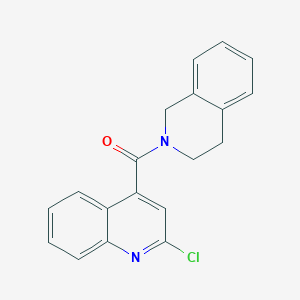

![molecular formula C18H14N4O3 B2871420 3-(2H-1,3-benzodioxol-5-yl)-1-{[2,4'-bipyridine]-5-yl}urea CAS No. 2034560-57-9](/img/structure/B2871420.png)

3-(2H-1,3-benzodioxol-5-yl)-1-{[2,4'-bipyridine]-5-yl}urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2H-1,3-benzodioxol-5-yl)-1-{[2,4'-bipyridine]-5-yl}urea, also known as BIP-135, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is a key regulator of various cellular processes such as cell growth, survival, and metabolism. BIP-135 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Transformations

Research in organic synthesis has explored the utility of urea derivatives in the alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, producing quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008). Additionally, complexation-induced unfolding of heterocyclic ureas has been studied for the formation of multiply hydrogen-bonded complexes, suggesting potential applications in the design of self-assembling materials (Corbin et al., 2001).

Metal-Organic Frameworks (MOFs)

In the realm of MOFs, research has focused on the crystal-to-crystal transformations of microporous metal-organic frameworks triggered by guest exchange and dehydration. These transformations highlight the robustness and chemical reactivity of these frameworks, suggesting their utility in gas storage, separation, and catalysis applications (Zeng, Feng, & Chen, 2004).

Supramolecular Chemistry

The study of supramolecular assembly has also been a significant area of interest. For example, the synthesis and structural characterization of palladium macrocycles with hydrogen-bonding ligands have been investigated, showing potential applications in molecular recognition and catalysis (Díaz et al., 2007). Furthermore, the preparation, structures, and photocatalytic properties of uranyl-organic assembly compounds have been explored, demonstrating their effectiveness in degrading pollutants under UV or visible light (Liao et al., 2008).

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c23-18(21-13-2-4-16-17(9-13)25-11-24-16)22-14-1-3-15(20-10-14)12-5-7-19-8-6-12/h1-10H,11H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSNIPMKPKPNFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B2871338.png)

![4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B2871342.png)

![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one](/img/structure/B2871346.png)

![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)

![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)